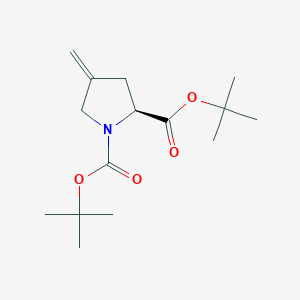
tert-butyl N-Boc-4-methylene-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-Boc-4-methylene-L-prolinate is a compound of significant interest in organic chemistry. It is a derivative of proline, an amino acid, and features protective groups that make it useful in various synthetic applications. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) and tert-butyl ester groups, which are commonly used as protecting groups in peptide synthesis and other organic reactions.
Preparation Methods
The synthesis of tert-butyl N-Boc-4-methylene-L-prolinate typically involves the protection of the amino group of proline with a Boc group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . Industrial production methods may employ flow microreactor systems for a more efficient and sustainable synthesis .
Chemical Reactions Analysis
tert-butyl N-Boc-4-methylene-L-prolinate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc or tert-butyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Scientific Research Applications
tert-butyl N-Boc-4-methylene-L-prolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-Boc-4-methylene-L-prolinate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl ester group similarly protects the carboxyl group. The deprotection of these groups is typically achieved through acid-catalyzed cleavage, which involves protonation of the carbonyl oxygen and subsequent elimination of the tert-butyl cation .
Comparison with Similar Compounds
tert-butyl N-Boc-4-methylene-L-prolinate can be compared with other similar compounds, such as:
N-Boc-protected amino acids: These compounds also feature the Boc group for amino protection but may have different ester groups or side chains.
tert-Butyl esters of other amino acids: These compounds have the tert-butyl ester group but may lack the Boc protection on the amino group.
Carbobenzoxy (Cbz) protected amino acids: These compounds use the Cbz group instead of Boc for amino protection and are cleaved by catalytic hydrogenation.
The uniqueness of this compound lies in its dual protection, which provides stability and selectivity in synthetic applications.
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
ditert-butyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-10-8-11(12(17)19-14(2,3)4)16(9-10)13(18)20-15(5,6)7/h11H,1,8-9H2,2-7H3/t11-/m0/s1 |
InChI Key |
YGOWHMIOSLSPJC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=C)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



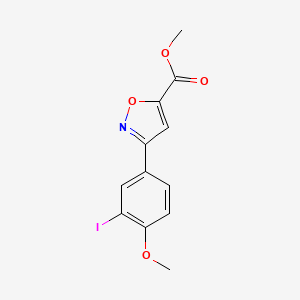
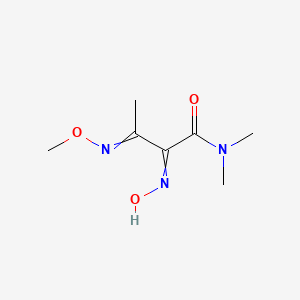
![2-(2-Methoxypyridin-4-yl)-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B8307766.png)
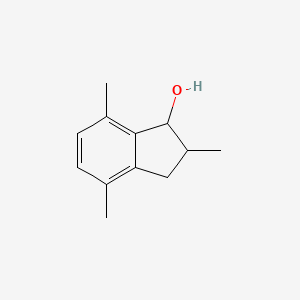
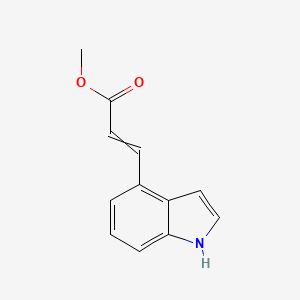
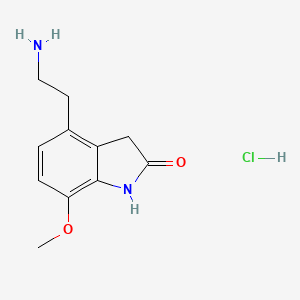
![2-(Pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B8307797.png)
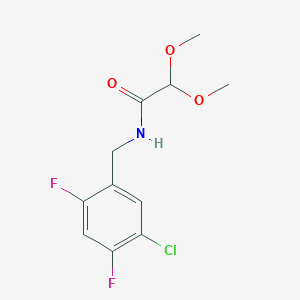
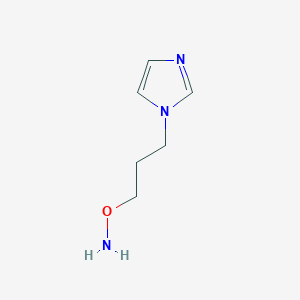
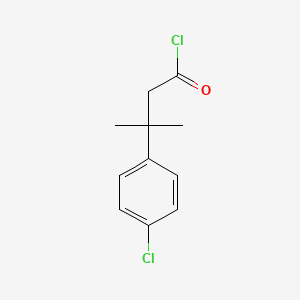

![3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B8307833.png)
![8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine](/img/structure/B8307840.png)
